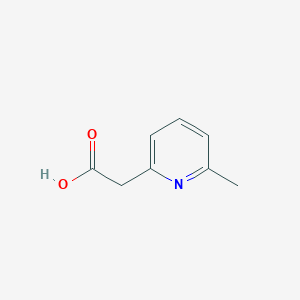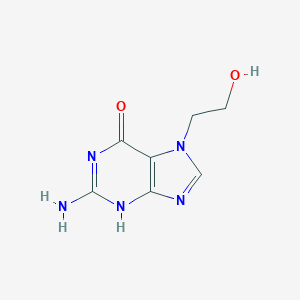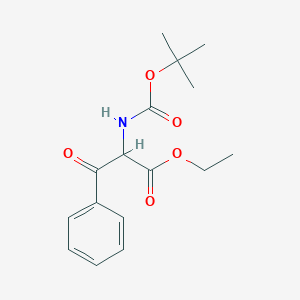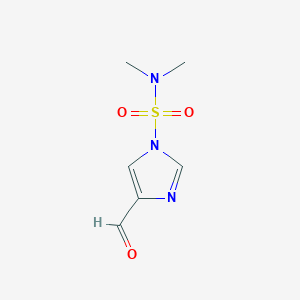
Ácido 2-(6-metilpiridin-2-il)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylpyridin-2-yl)acetic acid is a chemical compound that is related to various pyridine derivatives with potential applications in organic synthesis and medicinal chemistry. The compound is structurally characterized by the presence of a methyl group attached to the pyridine ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide and its methylated derivative, has been described in the literature. These compounds are synthesized using routes that may involve the chemical oxidation of precursors with reagents like peracetic acid, m-chloroperbenzoic acid, and OXONE, leading to various products characterized by spectroscopic methods and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex due to the presence of substituents that introduce steric hindrance. For instance, the sterically hindered ligand 6-(methylpyridin-2-yl)acetate (PICAC) forms a crowded six-membered chelate when coordinated to platinum or palladium, as evidenced by the crystal structures of certain complexes . This steric bulk can lead to conformational rigidity, affecting the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be quite diverse. For example, complexes containing 6-(methylpyridin-2-yl)acetate exhibit unique reactivity patterns, such as ring opening and rapid reaction with nucleophiles like 5'-guanosine monophosphate (5'-GMP). These reactions can lead to the formation of various adducts and products, which can be identified and characterized by spectroscopic techniques . Additionally, the interaction between N-(6-methylpyridin-2-yl)mesitylenesulfonamide and acetic acid demonstrates the potential for hydrogen bonding and the formation of cocrystals or salts, depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(6-Methylpyridin-2-yl)acetic acid and its derivatives can be influenced by the presence of the methyl group on the pyridine ring. For instance, the absorption and fluorescence spectra of related compounds show weak bands that are attributed to the 2(1H)-pyridinimine moiety in complexes with acetic acid . The steric effects of the methyl group can also impact the NMR signal multiplicities, indicating conformational rigidity . Furthermore, the phytotoxic activity of pyridone derivatives derived from 4-hydroxy-6-methylpyridin-2(1H)-one suggests that these compounds can selectively affect the growth of certain plant species, which is a property that could be explored for agricultural applications .
Aplicaciones Científicas De Investigación
Síntesis en flujo de 2-metilpiridinas
Este compuesto se utiliza en la síntesis en flujo de 2-metilpiridinas mediante α-metilación. Las reacciones proceden con un alto grado de selectividad, produciendo piridinas α-metiladas de una manera mucho más ecológica que la que es posible utilizando protocolos convencionales de reacción por lotes .
Síntesis de nuevos derivados de 2-(piridin-2-il)pirimidina
El ácido 2-(6-metilpiridin-2-il)acético se utiliza en la síntesis de nuevos derivados de 2-(piridin-2-il)pirimidina. Se ha encontrado que estos derivados presentan mejores actividades antifibróticas que la pirfenidona y la Bipy55′DC .
Síntesis de quinolinil-pirazolos
El compuesto se utiliza en la síntesis de quinolinil-pirazolos. Por ejemplo, se ha demostrado que la generación de 2-metilpiridina es un subproducto de la oxidación de DMSO/EtOH por H2O2 mediada por [FeII(O2CCF3)2(py)4] en piridina(py)/ácido trifluoroacético (TFA) bajo argón, a través de la formación de radicales alquilo atrapados en piridina .
Inhibición de la corrosión
El ácido 2-(6-metilpiridin-2-il)acético se utiliza en el desarrollo de inhibidores de corrosión con alta eficacia y eficiencia .
Síntesis de complejos de cobre
Este compuesto se utiliza en la síntesis de complejos de cobre para mejorar la actividad antibacteriana. Se sintetizaron y caracterizaron dos nuevos complejos, Cu(II)-2-amino-6-me
Safety and Hazards
The safety information available indicates that 2-(6-Methylpyridin-2-yl)acetic acid has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P305+351+338, and P302+352 .
Relevant Papers I found some papers related to 2-(6-Methylpyridin-2-yl)acetic acid, but they do not provide specific information about this compound .
Mecanismo De Acción
Mode of Action
The mode of action of 6-Methyl-2-pyridineacetic acid is also not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions may induce conformational changes in the target molecules, altering their function .
Biochemical Pathways
The specific biochemical pathways affected by 6-Methyl-2-pyridineacetic acid are currently unknown. Given its structural similarity to pyridine carboxylic acids, it may potentially affect similar pathways .
Pharmacokinetics
It is known that the compound is a weak acid and is soluble in water and organic solvents such as alcohol and ether . This suggests that it may be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be elucidated.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Methyl-2-pyridineacetic acid. For instance, as a weak acid, its ionization state and thus its reactivity may be influenced by the pH of its environment .
Propiedades
IUPAC Name |
2-(6-methylpyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZGMJHDNLXBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623090 |
Source


|
| Record name | (6-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92917-49-2 |
Source


|
| Record name | (6-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)



